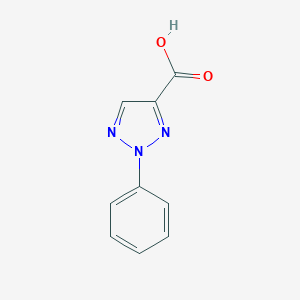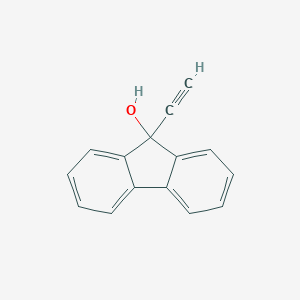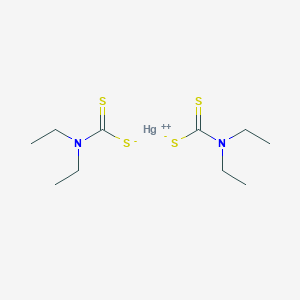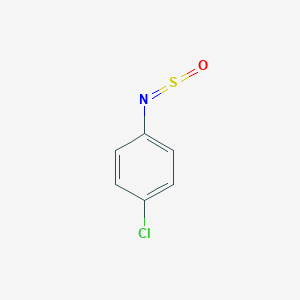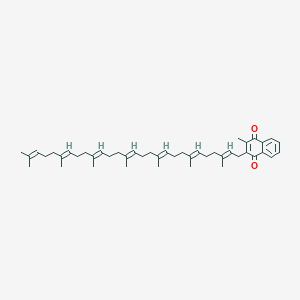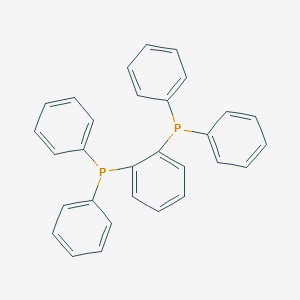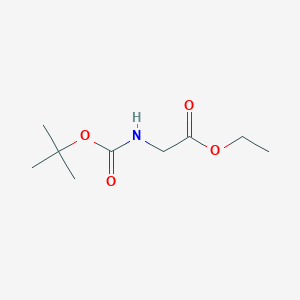
Ethyl 2-((tert-butoxycarbonyl)amino)acetate
概要
説明
Synthesis Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)acetate can be synthesized through a straightforward procedure that emphasizes its role as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. The compound serves as a cornerstone for the development of various synthetic methods, highlighting its utility in both solid and solution-phase peptide synthesis, with a notable emphasis on its reusability and environmental friendliness due to minimal chemical waste generation (Thalluri et al., 2013).
Molecular Structure Analysis
The molecular structure of ethyl 2-((tert-butoxycarbonyl)amino)acetate and its derivatives has been extensively studied, with research focusing on the crystallographic analysis to elucidate the compound's structural features. These studies provide insight into the compound's hydrogen-bonding patterns and molecular conformation, which are essential for understanding its reactivity and interactions in various chemical contexts (Lynch & McClenghan, 2004).
科学的研究の応用
Controlled Drug Delivery Systems : Yildirim et al. (2016) utilized Ethyl 2-((tert-butoxycarbonyl)amino)acetate in the synthesis of a pH- and redox-responsive nanoparticle system for the enhanced spatial delivery of hydrophobic drugs (Yildirim et al., 2016).
Phase Transfer Catalysis in Organic Synthesis : Sheng & Yu (2005) explored its use in phase transfer catalytic N-alkylation of N-Boc-aminothiophenes, indicating its role in facilitating organic synthesis reactions (Sheng & Yu, 2005).
Polymer Synthesis : Gao, Sanda, & Masuda (2003) synthesized novel amino acid-derived acetylene monomers, including derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)acetate, for the preparation of polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).
Asymmetric Synthesis of Amino Acids : Williams et al. (2003) reported its use in the asymmetric synthesis of N-tert-Butoxycarbonyl α-Amino Acids, demonstrating its role in the synthesis of complex organic compounds (Williams et al., 2003).
Synthesis of Oxadiazole Derivatives : Shafi, Rajesh, & Senthilkumar (2021) used it in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, indicating its versatility in chemical syntheses (Shafi, Rajesh, & Senthilkumar, 2021).
Protection of Sterically Hindered Amino Acids : Khalil, Subasinghe, & Johnson (1996) utilized Ethyl 2-((tert-butoxycarbonyl)amino)acetate for the N-tert-butoxycarbonyl protection of sterically hindered amino acids, crucial in peptide synthesis (Khalil, Subasinghe, & Johnson, 1996).
Synthesis of Arborols : Newkome et al. (1991) synthesized branched monomers using derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)acetate, contributing to the field of dendrimer chemistry (Newkome et al., 1991).
Peptide Synthesis : Thalluri et al. (2013) described its application in peptide synthesis, showcasing its utility in bioorganic chemistry (Thalluri et al., 2013).
Enantioselective Synthesis : Magata et al. (2017) synthesized methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate using Ethyl 2-((tert-butoxycarbonyl)amino)acetate, highlighting its importance in creating enantiomerically pure compounds (Magata et al., 2017).
作用機序
Target of Action
N-Boc-Glycine Ethyl Ester, also known as Ethyl 2-((tert-butoxycarbonyl)amino)acetate or Ethyl 2-(tert-butoxycarbonylamino)acetate, is primarily used as a protecting group for amino acids and peptides during chemical synthesis . The tert-butoxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .
Mode of Action
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using oxalyl chloride . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Biochemical Pathways
The N-Boc group plays a crucial role in the synthesis of peptide nucleic acid monomers, which are used in various synthetic applications . The synthesis involves direct coupling of nucleobase with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .
Result of Action
The primary result of the action of N-Boc-Glycine Ethyl Ester is the protection of amino groups during the synthesis of complex organic molecules. This protection allows for selective reactions to occur at other functional groups in the molecule without interference from the amino group .
Action Environment
The action of N-Boc-Glycine Ethyl Ester is influenced by environmental factors such as temperature and pH. For instance, the deprotection of the N-Boc group using oxalyl chloride occurs under room temperature conditions . Additionally, the installation of the Boc group occurs under basic conditions .
特性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)acetate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-Boc-Glycine ethyl ester used in the synthesis of Ledipasvir?
A1: N-Boc-Glycine ethyl ester plays a vital role in constructing the complex structure of Ledipasvir. Specifically, it reacts with 1,1-dihalo-methyl cyclopropane under alkaline conditions to form a spiro compound. This spiro compound is a key intermediate that undergoes further transformations to ultimately yield the desired chiral intermediate of Ledipasvir [, ].
Q2: What are the advantages of this synthetic route using N-Boc-Glycine ethyl ester?
A2: The research highlights several benefits of employing this specific synthetic pathway [, ]:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

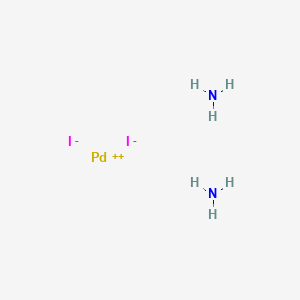

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)


